1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
CAS No.: 1314789-80-4
Cat. No.: VC11504843
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.07 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314789-80-4 |
|---|---|
| Molecular Formula | C10H8BrFO2 |
| Molecular Weight | 259.07 g/mol |
| IUPAC Name | 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H8BrFO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
| Standard InChI Key | HRZSVSXYCYMFEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC(=C(C=C2)F)Br)C(=O)O |
Introduction
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound with the molecular formula . It features a cyclopropane ring bonded to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms. This compound has applications in chemical synthesis, pharmaceutical research, and material science due to its unique structure and reactivity.
Synthesis
The synthesis of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid involves several key steps:
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Starting Materials:
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Commercially available precursors like 3-bromo-4-fluorobenzene.
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Cyclopropane derivatives or diazo compounds.
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Cyclopropanation:
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The cyclopropane ring is introduced via cyclopropanation reactions, often using Simmons-Smith reagents or diazo intermediates.
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Carboxylation:
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The carboxylic acid group is introduced through carbonation of organometallic intermediates or other carboxylation methods.
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Purification:
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Techniques such as recrystallization or chromatography are employed to achieve high-purity products.
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Industrial-scale production optimizes these steps for higher yields and cost-effectiveness, often incorporating continuous-flow processes and advanced catalysis.
Chemical Reactions
The compound exhibits diverse reactivity due to its functional groups:
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Substitution Reactions: Bromine and fluorine atoms on the phenyl ring enable nucleophilic substitution, forming derivatives.
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Oxidation/Reduction: The carboxylic acid group can be reduced to alcohols or oxidized to other functional groups.
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Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura coupling, enabling the formation of complex aryl derivatives.
Applications
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is utilized in:
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Pharmaceutical Research: As a building block for drug development, particularly for enzyme inhibitors or receptor modulators.
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Agrochemical Synthesis: Used in the development of pesticides and herbicides.
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Material Science: Serves as an intermediate in synthesizing specialty chemicals for advanced materials.
Hazards
The compound is harmful if inhaled, ingested, or absorbed through the skin due to the presence of bromine and fluorine substituents.
First Aid Measures
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Skin Contact: Wash thoroughly with water for at least 15 minutes; remove contaminated clothing.
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Eye Contact: Flush eyes with water for at least 15 minutes; seek medical attention if irritation persists.
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Inhalation: Move to fresh air; seek medical attention if symptoms persist.
Proper personal protective equipment (PPE), including gloves and goggles, is recommended during handling.
Comparison with Similar Compounds
| Compound | Structural Difference | Effect on Properties |
|---|---|---|
| 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | Different substitution pattern on phenyl ring | Alters reactivity in nucleophilic substitutions |
| 1-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | Chlorine replaces bromine | Changes polarity and biological activity |
| 1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid | Methyl replaces fluorine | Affects hydrophobicity and reactivity |
Research Significance
This compound has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties, due to its structural similarity to biologically active molecules. Additionally, it serves as a valuable precursor in synthesizing complex organic molecules for pharmaceutical applications.
This detailed overview highlights the importance of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid in various scientific fields, emphasizing its versatile chemical properties and applications.
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